(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one
Description
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one is a synthetic curcumin analog belonging to the diarylidene-4-piperidone (D4P) family. Its structure features a piperidin-4-one core substituted with two 4-fluorobenzylidene groups at the 3 and 5 positions and a methyl group at the 1-position (Figure 1). This compound is synthesized via Claisen-Schmidt condensation, a method widely used for preparing diarylidene ketones .
Properties
IUPAC Name |
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10-,17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSZQZYFQPCCNH-VRNBXGKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 1-methylpiperidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in saturated compounds.
Scientific Research Applications
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups and piperidinone ring allow it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Position and Type of Fluorine Substitution
EF24 [(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one]:
- Structural Difference: Fluorine atoms are at the ortho (2-) position of the benzylidene rings instead of the para (4-) position.
- Activity: EF24 demonstrates enhanced bioavailability and potent anticancer effects, including pro-apoptotic and anti-proliferative activity in preclinical models .
- Mechanism: Improved metabolic stability due to steric protection of the diketone moiety by ortho-fluorine substituents .
- HO-3867 [(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl]piperidin-4-one]: Structural Difference: Contains a hydroxyl-pyrrole substituent at the 1-position. Activity: Inhibits vascular smooth muscle cell proliferation and restenosis by upregulating PTEN expression .
Substituents at the 1-Position
(3E,5E)-1-((4-fluorophenyl)sulfonyl)-3,5-bis(4-fluorobenzylidene)piperidin-4-one :
- 1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one: Structural Difference: A benzyl group at the 1-position. Activity: No direct activity data provided, but benzyl substitution is associated with improved membrane permeability in related compounds .
Electron-Donating vs. Electron-Withdrawing Groups
(3E,5E)-3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one :
- (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxocyclohexyl N-propylcarbamate (2): Structural Difference: Nitro groups (strong electron-withdrawing) on the benzylidene rings.
Crystallographic and Stability Insights
- Crystal Packing : Compounds like 3,5-bis(4-fluorophenyl)pyrazole derivatives exhibit hydrogen-bonded networks and π-π interactions, stabilizing their crystal structures .
- Metabolic Stability : Ortho-substituted fluorines (e.g., EF24) reduce metabolic degradation compared to para-substituted analogs .
- Solubility : Methoxy or hydroxy groups (e.g., a1) improve aqueous solubility but may reduce membrane permeability .
Biological Activity
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one is a compound with potential pharmacological significance due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H17F2NO
- Molecular Weight : 335.36 g/mol
This compound features a piperidinone core substituted with two 4-fluorobenzylidene groups, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems. Specifically, they may act as inhibitors of neurotransmitter transporters or as modulators of receptor activity. For instance, analogs have shown inhibition of the vesicular monoamine transporter (VMAT), impacting dopamine release in neuronal systems .
Antidepressant and Anti-addiction Properties
Studies have demonstrated that certain derivatives of piperidinones exhibit antidepressant-like effects and potential anti-addiction properties. These effects are often mediated through interactions with dopamine and serotonin pathways. For example, (3Z,5E)-3,5-bis[(2,4-dichlorobenzylidene)]-1-methylpiperidine analogs have shown selective inhibition of VMAT2 over dopamine transporters (DAT), suggesting a therapeutic profile aimed at conditions like methamphetamine addiction .
Case Studies and Experimental Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
